2-(3-Bromo-4-fluorophenoxy)acetamide
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Overview
Description
2-(3-Bromo-4-fluorophenoxy)acetamide is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenoxy)acetamide typically involves the reaction of 3-bromo-4-fluorophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling reactions: It can be involved in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of brominated or fluorinated phenoxy acetamides.
Coupling reactions: Formation of biaryl or diaryl ether derivatives.
Scientific Research Applications
2-(3-Bromo-4-fluorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the phenoxy and acetamide groups can form hydrogen bonds, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluorophenoxy)acetamide
- 2-(2-Bromo-4-fluorophenoxy)-N-(3-bromophenyl)acetamide
- 2-(2-Bromo-4-fluorophenoxy)-N-(3-fluorophenyl)acetamide
- 2-(2-Bromo-4-fluorophenoxy)-N-(3-chlorophenyl)acetamide
Uniqueness
2-(3-Bromo-4-fluorophenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interaction with other molecules. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKDCOMRPPHKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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